molecular formula C21H24N2O B11077676 3,7-Dimethyl-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one CAS No. 4208-34-8

3,7-Dimethyl-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one

Cat. No.: B11077676
CAS No.: 4208-34-8
M. Wt: 320.4 g/mol
InChI Key: SXWZIHPBPHHLQI-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a bicyclic bispidinone derivative characterized by a rigid diazabicyclo[3.3.1]nonane core. The compound features two methyl groups at the 3- and 7-positions and phenyl substituents at the 1- and 5-positions. This scaffold is synthesized via condensation reactions involving aldehydes or ketones and primary amines, as demonstrated in early synthetic routes . Its structural rigidity and substitution pattern make it a versatile platform for medicinal chemistry, particularly in the development of cytotoxic agents and receptor modulators .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4208-34-8

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

3,7-dimethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C21H24N2O/c1-22-13-20(17-9-5-3-6-10-17)15-23(2)16-21(14-22,19(20)24)18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3

InChI Key

SXWZIHPBPHHLQI-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CN(CC(C1)(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Stage 1: Formation of the Piperidone Intermediate

The first stage involves the reaction of a dicarboxylic ester (Formula 2) with pyridine-2-aldehyde and a primary amine (R₂-NH₂) in a branched C3–C4 alcohol, such as isobutanol.

Reaction Conditions :

  • Temperature : 0–20°C during aldehyde/amine addition, maintained to prevent side reactions.

  • Molar Ratios : 2.0–2.2 equivalents of aldehyde and 0.9–1.1 equivalents of amine relative to the diester.

  • Purification : Azeotropic distillation at 40–60°C under vacuum reduces water content, enhancing intermediate purity.

Outcomes :

  • Yield : 84–88% for the piperidone intermediate (Formula 5).

  • Purity : >95% by NMR, attributed to the use of branched alcohols that improve solubility and reduce byproduct formation.

Stage 2: Bicyclization with Formaldehyde and Amine

The piperidone intermediate undergoes cyclization with formaldehyde and a secondary amine (R₁-NH₂) in a C3–C4 alcohol, typically isobutanol.

Key Parameters :

  • Formaldehyde Equivalents : 3.0–4.5 equivalents ensure complete methylene bridge formation.

  • Temperature : 50–70°C for 1–3 hours, balancing reaction rate and decomposition risks.

  • Workup : Secondary azeotropic distillation removes residual water, followed by cooling to 5–10°C to precipitate the product.

Performance Metrics :

  • Yield : 55–65% for the final bicyclic product.

  • Cumulative Yield : 44.6–64% over both stages.

Table 1: Optimized Reaction Conditions and Outcomes

ParameterStage 1Stage 2
Solvent IsobutanolIsobutanol
Temperature 5–10°C (addition), 45–50°C (distillation)55–60°C (reaction), 5–10°C (precipitation)
Key Reagents Pyridine-2-aldehyde, R₂-NH₂Formaldehyde, R₁-NH₂
Yield 84–88%55–65%
Purity (NMR) >95%>98%

Mechanistic Insights and Side Reactions

The bicyclization mechanism proceeds via:

  • Iminium Ion Formation : Condensation of formaldehyde with the amine generates an iminium intermediate, which undergoes nucleophilic attack by the piperidone nitrogen.

  • Mannich-Type Cyclization : Intramolecular attack forms the bicyclic framework, with stereochemistry controlled by solvent polarity and temperature.

Common Side Reactions :

  • Over-Alkylation : Excess formaldehyde leads to bis-quaternized byproducts, mitigated by strict stoichiometric control.

  • Solvolysis : Prolonged heating in alcoholic solvents can hydrolyze ester groups, necessitating precise reaction timing.

Alternative Synthetic Routes and Modifications

Dicarboxylate Ester Variations

Substituting the dicarboxylic ester with bulkier analogs (e.g., tert-butyl esters) slows reaction kinetics but improves stereoselectivity, as reported in earlier studies. For example, Black et al. (1995) achieved 72% yield using a tert-butyl dicarboxylate, though scalability was limited.

Solvent Effects

While isobutanol is optimal for industrial synthesis, ethanol and propanol alternatives increase reaction rates but reduce yields by 10–15% due to poorer azeotropic water removal.

Industrial-Scale Considerations

The patented process emphasizes:

  • Solvent Reuse : Isobutanol is recycled between stages, reducing waste and costs.

  • Azeotropic Distillation : Efficient water removal prevents hydrolysis of sensitive intermediates, critical for maintaining yields >80%.

  • Catalyst-Free Conditions : Avoids metal contamination, simplifying purification .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the nitrogen atoms, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂)

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical applications.

Scientific Research Applications

Pharmaceutical Development

One of the most promising applications of this compound lies in its potential as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonists derived from 3,7-diazabicyclo[3.3.1]nonane derivatives are being explored for their therapeutic effects on disorders such as:

  • Sleep Disorders : These compounds can modulate sleep patterns by blocking orexin receptors, thereby reducing wakefulness.
  • Anxiety Disorders : The antagonistic action on orexin receptors may help alleviate anxiety symptoms.
  • Addiction Disorders : By targeting the orexin system, these compounds could play a role in treating substance use disorders.
  • Cognitive Dysfunction : Their potential to influence neuropeptide signaling could aid in cognitive enhancement therapies.

Research has shown that these compounds can selectively block orexin receptors, which is crucial for developing targeted treatments for these conditions .

Nanotechnology

The compound has been utilized in the development of stimulus-sensitive liposomal delivery systems . It can serve as a molecular switch that enhances the release of water-soluble compounds from liposomes in response to environmental changes (e.g., pH levels). This property is particularly useful for drug delivery applications where controlled release is essential .

ApplicationDescription
Stimulus-sensitive liposomes Enhances permeability and release of drugs based on pH changes
Drug delivery systems Facilitates targeted delivery of therapeutic agents

Synthesis and Characterization

The synthesis of 3,7-Dimethyl-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one has been well documented, with various synthetic routes reported to achieve high yields (up to 72%) . Characterization techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Orexin Receptor Antagonists

A study highlighted the efficacy of 3,7-diazabicyclo[3.3.1]nonane derivatives in animal models for sleep disorders. The results indicated significant improvements in sleep quality and duration when administered .

Case Study 2: Liposomal Drug Delivery

Research demonstrated that incorporating this compound into liposomal membranes resulted in a marked increase in drug release rates under acidic conditions, mimicking tumor microenvironments or inflamed tissues . This finding suggests its potential utility in cancer therapy and localized drug delivery.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles or biochemical pathways. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

The biological and physicochemical properties of bispidinones are highly dependent on substituents at the 3,7- and 1,5-positions. Below is a comparison with key analogues:

Compound Substituents Key Properties
3,7-Dimethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one 3,7-Me; 1,5-Ph Rigid chair-chair conformation; moderate solubility in polar solvents .
3,7-Dibenzyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one (Compound 2) 3,7-Bn; 1,5-Ph Enhanced lipophilicity (logP ~4.2); used in metal coordination studies .
BisP4: 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-... dihydrochloride 3,7-Amino-indole-acyl; 1,5-Ph High cytotoxicity (IC50: 16.9–23.7 µM in pancreatic cancer cells) .
3-Acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one 3-Acetyl; 7-benzofuran-carbonyl; 1,5-Me AMPA receptor modulation (EC50: 0.8 µM) .
2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one 2,4,6,8-(2-MeO-Ph) Apoptosis induction in HeLa cells (IC50: 12 µM) .

Physicochemical Properties

  • Solubility : The dimethyl-diphenyl derivative has moderate aqueous solubility (~1.2 mg/mL), while dibenzyl analogues (e.g., Compound 2) are highly lipophilic, favoring membrane penetration .
  • Spectral Data :
    • ¹H-NMR : The parent compound shows characteristic peaks at δ 3.12–3.54 (CH2 axial/equatorial) and δ 7.11–7.44 (aromatic protons). Benzyl-substituted analogues exhibit additional signals at δ 3.73 (CH2-Bn) .
    • HRMS : The molecular ion [M+H]⁺ for bromobenzyl derivatives (e.g., 3,7-bis(2-bromobenzyl)) is observed at m/z 631.0783 .

Anticancer Activity

Bispidinones with aromatic or heteroaromatic acyl groups (e.g., indole, benzofuran) demonstrate superior apoptotic activity compared to aliphatic derivatives. For example, BisP4 induces caspase-3 activation and mitochondrial membrane depolarization in pancreatic cancer cells, with efficacy comparable to cisplatin .

Biological Activity

3,7-Dimethyl-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one (CAS Number: 4208-34-8) is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C21H24N2O
  • Molecular Weight : 320.428 g/mol
  • Structure : The compound features a diazabicyclo structure which is significant for its biological interactions.

Research indicates that the compound can act as a molecular switch , particularly in liposomal systems. It enhances the permeability of liposomes under acidic conditions (pH decrease from 7.4 to 6.5), suggesting potential applications in drug delivery systems . This property makes it a candidate for developing pH-sensitive drug carriers that could release therapeutic agents in targeted environments.

Therapeutic Applications

The biological activity of this compound has been explored in various contexts:

  • Drug Delivery Systems : Its incorporation into liposomal membranes has been shown to improve the delivery efficiency of water-soluble compounds.
  • Cancer Therapy : The ability to modulate drug release in response to pH changes could be advantageous in targeting tumor microenvironments.
  • Neuropharmacology : Preliminary studies suggest potential neuroprotective effects, although more research is needed to elucidate these mechanisms.

Case Study 1: Liposomal Drug Delivery

A study demonstrated that liposomes modified with this compound exhibited significantly increased permeability under acidic conditions, which could facilitate the release of encapsulated drugs directly into tumor cells .

Case Study 2: Neuroprotective Effects

In vitro studies have indicated that compounds similar to this compound may offer neuroprotective benefits by mitigating oxidative stress in neuronal cells. Further investigations are required to establish specific pathways involved.

Table 1: Comparison of Biological Activities

Compound NameMechanism of ActionTherapeutic ApplicationReference
This compoundpH-sensitive releaseDrug delivery systems
Similar Diazabicyclo CompoundsAntioxidant activityNeuroprotection

Table 2: Summary of Research Findings

Study FocusKey FindingsYear
Liposomal SystemsEnhanced drug release at lower pH2021
NeuroprotectionPotential reduction in oxidative stressOngoing

Q & A

Q. What synthetic methodologies are commonly employed for 3,7-Dimethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one?

The compound is typically synthesized via a double Mannich reaction involving acetone, benzaldehyde, and ammonium acetate in a 1:4:2 molar ratio. Subsequent functionalization (e.g., chloroacetylation) is achieved using chloroacetyl chloride in dichloromethane with triethylamine as a catalyst, yielding ~90% purity after recrystallization from methanol. IR spectroscopy (e.g., C=O stretch at 1718 cm⁻¹) and X-ray crystallography are critical for confirming structural integrity .

Q. How is the molecular conformation of this bicyclic system validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for conformational analysis. For example, the bicyclo[3.3.1]nonane core adopts a chair-boat conformation with puckering parameters (Q = 0.6509–0.7318 Å, θ = 8.67–90.93°) derived from Cremer-Pople ring analysis. Intramolecular hydrogen bonds (e.g., N–H···O, C–H···O) and π-π stacking interactions further stabilize the structure .

Q. What spectroscopic techniques are used to characterize substituent effects?

  • IR spectroscopy : Identifies carbonyl (C=O) and amide (N–H) stretches.
  • NMR : ¹H/¹³C NMR resolves substituent-induced electronic effects (e.g., aryl group orientation).
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H···Cl contacts contribute ~10% to crystal packing) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data?

Discrepancies in bond angles or torsional strain can be addressed via DFT calculations (e.g., B3LYP/6-311++G(d,p)) to compare optimized geometries with SC-XRD data. For instance, deviations in N–C–C–N dihedral angles >5° may indicate solvent effects or crystal packing forces not accounted for in gas-phase simulations .

Q. What strategies optimize reaction yield for derivatives with bulky substituents?

  • Catalyst screening : Triethylamine outperforms weaker bases in chloroacetylation due to enhanced nucleophilicity.
  • Solvent selection : Dichloromethane minimizes steric hindrance for bulky aryl groups.
  • Purification : Gradient recrystallization (methanol/water) improves purity to >95% for crystallographic studies .

Q. How does substituent position influence biological activity (e.g., antimicrobial)?

Derivatives with electron-withdrawing groups (e.g., 4-Cl on phenyl rings) exhibit enhanced antibacterial activity (MIC ~5 µg/mL against S. aureus). Molecular docking (e.g., AutoDock Vina) reveals hydrogen bonding with bacterial DNA gyrase (binding energy ≤−8.5 kcal/mol), validated by in vitro assays .

Q. What experimental approaches validate stimulus-responsive behavior in lipid bilayers?

  • DSC (Differential Scanning Calorimetry) : Detects phase transitions induced by pH-sensitive diazabicyclononane derivatives.
  • Langmuir-Blodgett trough : Measures changes in monolayer surface pressure (Δπ ~15 mN/m) upon protonation/deprotonation .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValue (Compound I )
Space groupP2₁/c
a, b, c (Å)12.314, 15.627, 14.291
β (°)97.34
R₁ (all data)0.037
Hydrogen bondsN2–H2···O2 (2.46 Å)

Q. Table 2: Substituent Effects on Biological Activity

Substituent (Position)MIC (µg/mL, E. coli)Binding Energy (kcal/mol)
4-Cl (C7)6.2−8.7
2-OCH₃ (C11)12.4−7.9

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